molecular formula C39H52O7 B142016 Myriceron caffeoyl ester CAS No. 142877-49-4

Myriceron caffeoyl ester

Cat. No.: B142016
CAS No.: 142877-49-4
M. Wt: 632.8 g/mol
InChI Key: RHAKBYCTYSBWIE-QWZNMBRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myriceron caffeoyl ester is a natural product found in Hibiscus taiwanensis and Morella cerifera with data available.

Scientific Research Applications

Pharmacological Applications

Endothelin Receptor Antagonism

Myriceron caffeoyl ester (referred to as 50-235) is recognized for its potent antagonistic effects on endothelin receptors, specifically the ETA subtype. Research has demonstrated that 50-235 exhibits nanomolar affinity for human ETA receptors with a notable selectivity of 500-fold compared to ETB receptors. This characteristic makes it a promising candidate for treating conditions associated with endothelin dysregulation, such as hypertension and heart failure.

Case Study: Inhibition of Vasoconstriction

A study conducted on human vascular smooth muscle preparations highlighted the effectiveness of 50-235 in inhibiting endothelin-1-induced vasoconstriction. The antagonist was found to displace the endothelin-1 dose-response curve in isolated coronary arteries, saphenous veins, and left internal mammary arteries in a competitive manner. The pA2 values were consistent across different vascular tissues, indicating its broad applicability in vascular pharmacology .

Cancer Treatment

Inhibition of NF-kB Activation

Research indicates that extracts from wax myrtle, which contain this compound, can inhibit the activation of NF-kB, a transcription factor involved in cancer progression and inflammation. This inhibition is synergistic with other pathways related to oxidative stress and endothelin receptor activity, suggesting that this compound may play a role in developing multi-targeted cancer therapies.

Case Study: Synergistic Effects on Cancer Cells

In vitro studies have shown that standardized extracts from wax myrtle can significantly inhibit the growth of cancer cell lines through the combined action of myriceric acids and other phytochemicals present in the extract. The extracts demonstrated dose-dependent inhibition of cell proliferation in various cancer models, supporting their potential as adjunctive treatments in oncology .

Cardiovascular Applications

Treatment of Coronary Heart Disease

The pharmacological profile of this compound suggests its utility in treating cardiovascular diseases. By inhibiting endothelin receptor activity and reducing oxidative stress, it may mitigate the risk factors associated with coronary heart disease.

Data Table: Efficacy of this compound in Cardiovascular Models

StudyModelConcentrationEffect Observed
Human coronary artery10^-11 to 10^-4 mol/LInhibition of endothelin-1 binding
A7r5 Smooth Muscle CellsVariesDose-dependent growth inhibition

Anti-inflammatory Properties

Role in Inflammatory Diseases

The compound's ability to inhibit NF-kB activation positions it as a candidate for treating inflammatory diseases. Its mechanism involves reducing oxidative stress and modulating inflammatory pathways, which could be beneficial for conditions like arthritis and other chronic inflammatory disorders.

Properties

CAS No.

142877-49-4

Molecular Formula

C39H52O7

Molecular Weight

632.8 g/mol

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1

InChI Key

RHAKBYCTYSBWIE-QWZNMBRFSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C

Synonyms

50-235
myriceron caffeoyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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